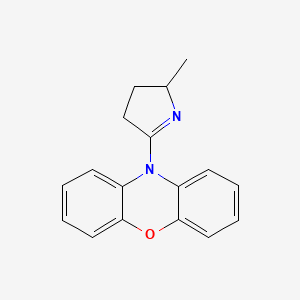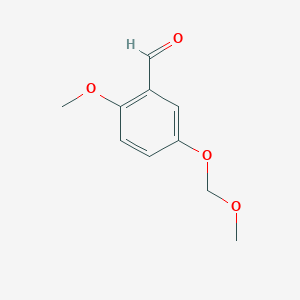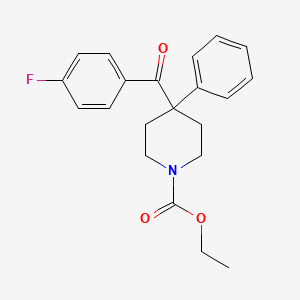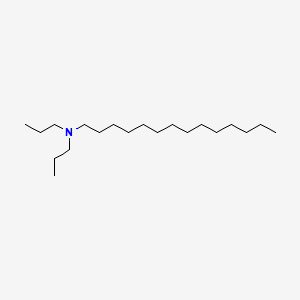![molecular formula C16H23Cl2N3O2 B8535736 (3,5-dichlorophenyl)methyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate](/img/structure/B8535736.png)
(3,5-dichlorophenyl)methyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-dichlorophenyl)methyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate is a synthetic organic compound with the molecular formula C16H23Cl2N3O2. This compound is characterized by the presence of a dichlorophenyl group, a piperazine ring, and a methylamino propyl chain. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of (3,5-dichlorophenyl)methyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate involves multiple steps. One common method includes the reaction of 3,5-dichlorobenzyl chloride with 4-(3-aminopropyl)piperazine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
(3,5-dichlorophenyl)methyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms are replaced by other nucleophiles like amines or thiols
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: The compound is used in the development of new materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of (3,5-dichlorophenyl)methyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparación Con Compuestos Similares
Similar compounds include other piperazine derivatives and organochlorine compounds. For instance:
Chlorpromazine: A piperazine derivative used as an antipsychotic medication.
Dichloromethane: An organochlorine compound used as a solvent in various chemical reactions
(3,5-dichlorophenyl)methyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H23Cl2N3O2 |
|---|---|
Peso molecular |
360.3 g/mol |
Nombre IUPAC |
(3,5-dichlorophenyl)methyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H23Cl2N3O2/c1-19-3-2-4-20-5-7-21(8-6-20)16(22)23-12-13-9-14(17)11-15(18)10-13/h9-11,19H,2-8,12H2,1H3 |
Clave InChI |
PYUMZTOUEUIGKI-UHFFFAOYSA-N |
SMILES canónico |
CNCCCN1CCN(CC1)C(=O)OCC2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[(2-bromophenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B8535653.png)

![N-[4-(3-Oxo-3-phenylpropyl)phenyl]acetamide](/img/structure/B8535677.png)




![4-[2-(Thiophen-2-yl)ethenyl]morpholine](/img/structure/B8535721.png)


![ethyl 4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoate](/img/structure/B8535767.png)


![N-[2-Nitro-4-(phenylmethanesulfinyl)phenyl]acetamide](/img/structure/B8535780.png)
